molecular formula C5H11NO5 B051389 2-Aminoacetic acid; 2-hydroxypropanoic acid CAS No. 125248-15-9

2-Aminoacetic acid; 2-hydroxypropanoic acid

Cat. No. B051389
CAS RN: 125248-15-9
M. Wt: 165.14 g/mol
InChI Key: QITPSLQLANKSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoacetic acid, also known as glycine, is the simplest amino acid and is considered a building block for proteins. It is an important compound that plays a significant role in various biological processes. 2-Hydroxypropanoic acid, also known as lactic acid, is an organic acid that is produced during anaerobic respiration. This acid is also produced in muscles during intense exercise, leading to the feeling of muscle fatigue.

Mechanism of Action

Glycine acts as an inhibitory neurotransmitter in the central nervous system. It binds to 2-Aminoacetic acid; 2-hydroxypropanoic acid receptors, leading to the opening of chloride channels and hyperpolarization of the postsynaptic neuron. Glycine also acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Lactic acid is produced during anaerobic respiration in muscles. It accumulates in the muscle tissue, leading to a decrease in pH and the feeling of muscle fatigue. Lactic acid also acts as a signaling molecule, regulating various physiological processes.
Biochemical and Physiological Effects:
Glycine has been shown to have various biochemical and physiological effects. It is involved in the synthesis of collagen, an important component of connective tissue. Glycine also plays a role in the synthesis of heme, a component of hemoglobin. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Lactic acid has been shown to have various biochemical and physiological effects. It is involved in the regulation of pH in the body. Lactic acid also acts as a signaling molecule, regulating various physiological processes such as glucose metabolism, insulin secretion, and muscle adaptation to exercise.

Advantages and Limitations for Lab Experiments

Glycine is widely used in biochemical and pharmacological experiments due to its low toxicity and high solubility. It is also used as a buffer in various biochemical assays. However, 2-Aminoacetic acid; 2-hydroxypropanoic acid can interfere with certain assays, leading to false results.
Lactic acid is widely used in food and pharmaceutical industries. It is also used in various biochemical assays as a substrate or inhibitor. However, lactic acid can interfere with certain assays, leading to false results.

Future Directions

There are various future directions for the study of 2-Aminoacetic acid; 2-hydroxypropanoic acid and lactic acid. Glycine has shown promising results in the treatment of various diseases such as schizophrenia, stroke, and cancer. Further research is needed to understand the mechanism of action and potential therapeutic applications of 2-Aminoacetic acid; 2-hydroxypropanoic acid.
Lactic acid has shown promising results in the treatment of various infections such as bacterial vaginosis and candidiasis. Further research is needed to understand the mechanism of action and potential therapeutic applications of lactic acid.
Conclusion:
In conclusion, 2-Aminoacetic acid; 2-hydroxypropanoic acid and lactic acid are important compounds that play significant roles in various biological processes. They have been extensively studied for their biochemical and physiological effects, as well as their potential therapeutic applications. Further research is needed to understand the mechanism of action and potential therapeutic applications of these compounds.

Synthesis Methods

Glycine can be synthesized by two methods: the Strecker synthesis and the Gabriel synthesis. The Strecker synthesis involves the reaction of ammonia, hydrogen cyanide, and formaldehyde to produce 2-Aminoacetic acid; 2-hydroxypropanoic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with diethyl bromomalonate, followed by hydrolysis to produce 2-Aminoacetic acid; 2-hydroxypropanoic acid.
Lactic acid can be produced by the fermentation of lactose or other sugars by bacteria. It can also be produced by the breakdown of glucose in muscles during anaerobic respiration.

Scientific Research Applications

Glycine has been extensively studied for its role in protein synthesis and neurotransmission. It is also used as a buffer in various biochemical processes. Glycine has been shown to have anti-inflammatory and antioxidant properties, making it a promising therapeutic agent for various diseases.
Lactic acid has been studied for its role in muscle fatigue and lactate threshold. It is also used in the food industry as a preservative and flavoring agent. Lactic acid has been shown to have antimicrobial and antifungal properties, making it a potential therapeutic agent for various infections.

properties

CAS RN

125248-15-9

Product Name

2-Aminoacetic acid; 2-hydroxypropanoic acid

Molecular Formula

C5H11NO5

Molecular Weight

165.14 g/mol

IUPAC Name

2-aminoacetic acid;2-hydroxypropanoic acid

InChI

InChI=1S/C3H6O3.C2H5NO2/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);1,3H2,(H,4,5)

InChI Key

QITPSLQLANKSGE-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.C(C(=O)O)N

Canonical SMILES

CC(C(=O)O)O.C(C(=O)O)N

synonyms

glycine-lactic acid copolymer

Origin of Product

United States

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